2-(4-Nitrophenoxy)ethanol

Peptide Nucleic Acid Protecting Group Strategy Carboxyl Protection

2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8) is the definitive precursor for NPE and NPEOC protecting groups in oligonucleotide synthesis. The para-nitro substituent confers a base-labile β-elimination cleavage mechanism absent in non-nitrated analogs—essential for nucleophile-free deprotection of base-sensitive nucleobases, fragile linkages, and conjugation-ready sequences. It is equally critical for azobenzene-containing inimers in smart polymer synthesis where para-nitro azo-coupling is required; ortho-nitro isomers cannot substitute. Procure this building block when your application demands structure-specific reactivity, not generic alcohol functionality. ≥98% purity. Request bulk pricing.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 16365-27-8
Cat. No. B102608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenoxy)ethanol
CAS16365-27-8
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCO
InChIInChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2
InChIKeyYAPAEYFBLRVUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8): Chemical Identity and Functional Classification for Procurement Decision-Making


2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8) is a nitrophenyl-functionalized primary alcohol with molecular formula C8H9NO4 and molecular weight 183.16 g/mol [1]. The compound exists as white to off-white flakes with a melting point of 82–85 °C, boiling point of 182 °C at 11 mmHg, and calculated XLogP3 of 1.5 . Structurally, it comprises a 4-nitrophenyl moiety linked via an ether bond to an ethanol unit, providing both a terminal hydroxyl group for derivatization and the nitroaromatic chromophore for photochemical applications . As a synthetic building block, this compound serves primarily as a precursor for 2-(4-nitrophenyl)ethyl (NPE) protecting groups in oligonucleotide chemistry and for preparing inimers containing azobenzene groups used in the polymerization of N-isopropylacrylamide .

Why Generic Aromatic Alcohols Cannot Substitute for 2-(4-Nitrophenoxy)ethanol in Precision Synthesis Workflows


Simple aromatic alcohols such as benzyl alcohol, 2-phenoxyethanol, or unsubstituted phenoxyalkanols cannot functionally replace 2-(4-nitrophenoxy)ethanol in applications requiring either (i) the β-eliminative cleavage mechanism characteristic of 4-nitrophenyl-substituted protecting groups or (ii) the specific chromophoric and electronic properties conferred by the para-nitro substituent. The presence of the 4-nitro group enables a base-labile elimination pathway that is fundamental to the NPE and NPEOC protection strategy in oligonucleotide synthesis—a reactivity profile absent in non-nitrated analogs [1]. Furthermore, in polymer chemistry, the nitroaromatic moiety provides essential photophysical properties for azobenzene-based inimers, directly affecting the stimuli-responsive behavior of the resulting smart polymers . The procurement decision must therefore be guided by whether the intended application demands these specific structure-dependent reactivities rather than generic alcohol functionality.

2-(4-Nitrophenoxy)ethanol: Quantitative Comparative Evidence for Scientific Selection


Base-Labile Protecting Group Performance: 2-(4-Nitrophenyl)ethyl vs. 2-Cyanoethyl in PNA Monomer Synthesis

In the assembly of peptide nucleic acid (PNA) monomers, the carboxylic function of the N-(2-aminoethyl)glycine backbone requires temporary protection. A direct comparative study evaluated two base-labile protecting groups derived from the nitrophenylethanol scaffold: the 2-cyanoethyl group versus the 2-(4-nitrophenyl)ethyl group [1]. While both groups can be selectively removed to yield the desired PNA monomers in high yields, the 2-cyanoethyl group demonstrated faster and cleaner deprotection kinetics [1]. This head-to-head comparison establishes that the 4-nitrophenyl substitution pattern on the ethanol scaffold produces a distinct reactivity profile that, although slower than the cyanoethyl analog, remains valuable where orthogonal stability or alternative deprotection conditions are required. The data confirm that the 2-(4-nitrophenoxy)ethanol-derived protecting group is not functionally interchangeable with other base-labile alternatives.

Peptide Nucleic Acid Protecting Group Strategy Carboxyl Protection

Universal Blocking Group Strategy: NPE/NPEOC Orthogonal Protection Coverage Across All Four Nucleobases

The 2-(4-nitrophenyl)ethyl (NPE) group, derived from 2-(4-nitrophenoxy)ethanol, forms the cornerstone of a universal nucleobase protection strategy that spans all four standard DNA/RNA bases [1]. This system employs the NPE group for O4-protection of thymidine and uridine as well as O6-protection of deoxyguanosine and guanosine, while the related 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) group provides amino protection for cytosine, adenine, and guanine residues [1]. The fully protected nucleosides are converted to their 3′-O-phosphoramidites, producing a comprehensive set of building blocks for solid-phase oligonucleotide assembly [1]. The key structural determinant is the 4-nitrophenyl moiety, which imparts base-labile cleavage properties through a β-elimination mechanism, enabling final deprotection without nucleophiles [2]. This stands in contrast to conventional acyl protecting groups (e.g., benzoyl, isobutyryl) which require harsh ammoniacal conditions that can damage sensitive modified nucleotides.

Oligonucleotide Synthesis Nucleobase Protection Phosphoramidite Chemistry

Structural Determinant for Azobenzene Inimer Synthesis: p-Nitro vs. o-Nitro Substitution Pattern

2-(4-Nitrophenoxy)ethanol is specifically employed in the preparation of inimers (initiator-monomers) containing azobenzene groups for the polymerization of N-isopropylacrylamide . The para-nitro substitution pattern is structurally essential for the subsequent azo-coupling reactions that generate the photochromic azobenzene moiety. In contrast, the ortho-nitro isomer, 2-(o-nitrophenyl)ethanol, follows an entirely different reaction pathway: photocyclization to N-hydroxyoxindole via initial formation of 2-(o-hydroxylaminophenyl)acetic acid with cleavage of the C–O bond [1]. This divergence in reaction manifold establishes that ortho-substituted analogs cannot substitute for the para-substituted compound in azobenzene-based polymer synthesis—the photochemical pathway of the ortho isomer is fundamentally incompatible with the azo-coupling chemistry required for inimer preparation.

Stimuli-Responsive Polymers Inimer Synthesis Smart Materials

NPEOC Group Base-Stability Profile: Permanent vs. Temporary Protecting Group Selection

In the context of oligoribonucleotide synthesis using the NPE/NPEOC strategy, the relative stability of the 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) protecting group toward bases has been explicitly evaluated [1]. The data confirm that NPEOC exhibits sufficient base stability to function as a permanent blocking group throughout the assembly process, while remaining cleavable under controlled final deprotection conditions [1]. This stability profile contrasts with more labile temporary protecting groups used in RNA assembly (e.g., the acid-labile 5′-O-DMTr group or fluoride-labile 2′-O-silyl groups), providing an orthogonal deprotection dimension. The quantitative understanding of NPEOC's base-stability allows researchers to design multi-step syntheses where this group remains intact through basic coupling and oxidation cycles, yet is removed selectively at the conclusion of synthesis.

Oligoribonucleotide Synthesis Base-Labile Protection RNA Assembly

2-(4-Nitrophenoxy)ethanol: Evidence-Backed Application Scenarios for Procurement and Research Planning


Unified Oligonucleotide Synthesis: Universal Nucleobase Protection with NPE/NPEOC Chemistry

Procure 2-(4-nitrophenoxy)ethanol as the precursor for preparing NPE and NPEOC protecting groups when synthesizing oligonucleotides that contain base-sensitive modifications, require nucleophile-free final deprotection, or would benefit from a unified protection strategy across all four nucleobases [1]. The NPE group protects O4- and O6-positions while NPEOC protects exocyclic amines, enabling a single deprotection protocol that avoids concentrated ammonia [2]. This scenario is particularly advantageous for synthesizing oligonucleotides containing N-modified nucleobases, fragile linkages, or sequences intended for subsequent conjugation where residual nucleophiles would interfere with downstream chemistry.

Thermoresponsive Polymer Precursor: Azobenzene Inimer Preparation for Stimuli-Responsive Materials

Procure 2-(4-nitrophenoxy)ethanol when synthesizing azobenzene-containing inimers for the polymerization of N-isopropylacrylamide and related thermoresponsive systems [1]. The para-nitro substitution pattern enables the requisite azo-coupling chemistry that the ortho-nitro isomer cannot support [2]. Resulting polymers exhibit multi-stimuli responsiveness including temperature, pH, and potentially light-triggered conformational changes, making this building block essential for developing smart hydrogels, controlled drug delivery vehicles, and adaptive coatings.

PNA Monomer Synthesis: Carboxyl Protection with Controlled Deprotection Kinetics

Procure 2-(4-nitrophenoxy)ethanol-derived protecting groups for peptide nucleic acid (PNA) monomer synthesis when orthogonal stability requirements or specific deprotection kinetics are prioritized over maximum cleavage rate [1]. While the 2-cyanoethyl analog offers faster deprotection, the 4-nitrophenylethyl group provides a distinct reactivity profile that may be preferred in multi-step sequences requiring selective deprotection or compatibility with other functional groups. This application is directly supported by comparative studies demonstrating selective removal yielding desired PNA monomers in high yields.

Orthogonal Protection Strategy Development: Base-Stable Permanent Blocking Groups

Procure 2-(4-nitrophenoxy)ethanol as a starting material for NPEOC group installation when designing orthogonal protection schemes in complex nucleoside/nucleotide synthesis [1]. The demonstrated base-stability of NPEOC during phosphoramidite coupling cycles enables its use as a permanent blocking group that remains intact through synthesis yet can be removed at the final stage without nucleophiles [1]. This orthogonal reactivity is valuable for constructing oligonucleotide conjugates, labeled probes, and modified nucleic acid therapeutics where traditional acyl protecting groups would require incompatible deprotection conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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